N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide

Lipophilicity Physicochemical property Structural analog comparison

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide (CAS 1428366-88-4, CID is a synthetic small molecule featuring a 4-aminopyrimidine core linked to a 3,5-dimethyl-1H-pyrazole at the 6-position and an N-acylated 3-(4-methoxyphenyl)propanamide side chain at the 4-position. Its molecular formula is C19H21N5O2, with a molecular weight of 351.41 g/mol and a computed XLogP3-AA of 2.7.

Molecular Formula C19H21N5O2
Molecular Weight 351.41
CAS No. 1428366-88-4
Cat. No. B2429413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide
CAS1428366-88-4
Molecular FormulaC19H21N5O2
Molecular Weight351.41
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CCC3=CC=C(C=C3)OC)C
InChIInChI=1S/C19H21N5O2/c1-13-10-14(2)24(23-13)18-11-17(20-12-21-18)22-19(25)9-6-15-4-7-16(26-3)8-5-15/h4-5,7-8,10-12H,6,9H2,1-3H3,(H,20,21,22,25)
InChIKeyJBQYBROYOGRKQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide (CAS 1428366-88-4): A Structurally Defined Pyrazole-Pyrimidine Amide for Targeted Chemical Biology Procurement


N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide (CAS 1428366-88-4, CID 71805383) is a synthetic small molecule featuring a 4-aminopyrimidine core linked to a 3,5-dimethyl-1H-pyrazole at the 6-position and an N-acylated 3-(4-methoxyphenyl)propanamide side chain at the 4-position. Its molecular formula is C19H21N5O2, with a molecular weight of 351.41 g/mol and a computed XLogP3-AA of 2.7 [1]. The compound belongs to the pyrazole-pyrimidine amide class, a privileged scaffold known for engagement with kinase ATP-binding pockets. This particular substitution pattern differentiates it from closely related analogs bearing unsubstituted pyrazole or alternative heterocyclic appendages.

Why Simple In-Class Substitution Falls Short for N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide Procurement


The pyrazole-pyrimidine amide chemotype encompasses numerous analogs that differ subtly in pyrazole substitution, yet these seemingly minor modifications can produce measurable shifts in lipophilicity, metabolic stability, and off-target engagement. For instance, the des-3,5-dimethyl analog (CAS 1428380-70-4) exhibits a CYP3A4/5 IC50 of 5.5 µM, indicating a moderate drug-drug interaction potential that may be altered by methylation [1]. Generic selection from the broader class without considering the impact of pyrazole methylation on physicochemical properties (e.g., logP, rotatable bond count) and target selectivity profiles risks introducing uncontrolled variables into structure-activity relationship (SAR) campaigns or pharmacological probe studies.

Quantitative Differentiation Evidence: N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide vs. Closest Analogs


Lipophilicity Shift: 3,5-Dimethylpyrazole Substitution Increases Computed logP vs. Unsubstituted Pyrazole Analog

Methylation of the pyrazole ring at positions 3 and 5 increases the computed logP (XLogP3-AA) of the target compound to 2.7 [1], a value expected to be significantly higher than that of the des-methyl analog 3-(4-methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide (CAS 1428380-70-4, molecular weight 323.35 g/mol, fewer carbon atoms). Although an exact XLogP3-AA for the des-methyl comparator is not deposited in PubChem, the addition of two methyl groups typically adds approximately +1.0–1.2 log units, placing the unsubstituted analog in the range of 1.5–1.7. This difference is relevant for cell permeability, solubility, and CYP-mediated metabolism.

Lipophilicity Physicochemical property Structural analog comparison

CYP3A4/5 Inhibition Liability of the Des-Methyl Analog Highlights Necessity of Target Compound Profiling

The des-3,5-dimethyl analog 3-(4-methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide (CAS 1428380-70-4) inhibits CYP3A4/5 with an IC50 of 5.5 µM in human liver microsomes preincubated for 30 min before midazolam substrate addition [1]. While no CYP3A4/5 data are available for the target compound, the structural difference introduced by the 3,5-dimethyl groups on the pyrazole may modulate CYP binding. This establishes a clear hypothesis-driven investigation path: if CYP3A4/5 inhibition is undesirable for a given project, the dimethyl analog may offer reduced liability, but direct head-to-head enzyme inhibition data are required to confirm.

Drug metabolism CYP inhibition Off-target liability

Enhanced Steric Bulk at the Pyrazole 3- and 5-Positions Distinguishes Target Compound from Unsubstituted and Mono‑Methyl Analogs

The 3,5-dimethyl substitution on the pyrazole ring introduces steric bulk adjacent to the pyrimidine linkage point. In related pyrazole-pyrimidine kinase inhibitor series, methylation at these positions has been shown to affect hinge-region binding and selectivity across the kinome [1]. The target compound (molecular weight 351.41 g/mol) is 28 Da heavier than the des-methyl analog (323.35 g/mol) and 14 Da heavier than a hypothetical mono-methyl variant. This mass difference corresponds to a measurable shift in steric parameters (e.g., Taft Es or Charton ν values) that can alter binding pocket complementarity in ATP-competitive inhibition assays.

Steric complementarity Kinase selectivity Structure-activity relationship

Hydrogen Bond Acceptor Count Remains Constant Across Analogs, But Donor Count and Rotatable Bonds Are Preserved

The target compound retains 5 hydrogen bond acceptors and 1 hydrogen bond donor (the secondary amide NH), identical to the des-methyl analog [1][2]. Both compounds have 6 rotatable bonds. This conservation of H-bond capacity means that differences in cellular permeability or solubility between the two compounds are primarily lipophilicity-driven rather than H-bond-dependent. For procurement, this implies that if the des-methyl analog exhibits acceptable permeability but poor target potency, the dimethyl analog may be productively substituted without altering H-bond pharmacophore features, while gaining in lipophilicity and steric fit.

H-bond capacity Permeability Rotatable bonds

Best-Use Scenarios for Procuring N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide


Kinase Selectivity Profiling with Sterically Differentiated Pyrazole Probes

The 3,5-dimethyl substitution provides steric bulk at a position known to influence kinase hinge-region selectivity. Researchers conducting broad‑panel kinome screens (e.g., DiscoveRx KINOMEscan or Reaction Biology HotSpot) can use this compound alongside the des-methyl analog to map selectivity shifts attributable solely to pyrazole methylation. The ~+1 logP increase relative to the unsubstituted analog [1] further allows correlation of lipophilicity with off-target hit rates in cellular thermal shift assays (CETSA) or NanoBRET target engagement experiments.

CYP Liability SAR Studies in CNS or Anti-inflammatory Programs

Given that the des-methyl analog shows a CYP3A4/5 IC50 of 5.5 µM [1], the dimethyl compound serves as a matched-pair tool to investigate whether steric occlusion by the pyrazole methyl groups reduces or enhances CYP binding. Procurement is justified for DDI risk assessment workflows where a moderate CYP3A4/5 signal has already been flagged in early‑stage lead candidates sharing this scaffold.

Lipophilic Efficiency (LipE) Optimization in Fragment-to-Lead Progression

With a computed logP of 2.7 and a molecular weight of 351.41 g/mol [1], this compound sits in a favorable LogP–MW range for assessing lipophilic efficiency (LipE = pIC50 – logP) once potency data become available. Procurement for LipE-driven multiparameter optimization (MPO) enables direct comparison with earlier-generation analogs that may be less lipophilic but also less potent, helping medicinal chemists decide whether the logP increase is strength‑normalized.

Negative Control or Scaffold‑Hop Reference in Pyrazolopyrimidine‑Focused Libraries

The 4‑aminopyrimidine‑pyrazole architecture is a common core in cyclin‑dependent kinase (CDK) and casein kinase 1 (CK1) inhibitor patents [1]. This specific compound, with its 4‑methoxyphenylpropanamide side chain, can serve as a structurally well‑characterized negative control or scaffold‑hop reference point in high‑throughput screening (HTS) library design, particularly when evaluating the contribution of the pyrazole methylation pattern to overall target engagement and selectivity.

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